molecular formula C11H10BrNO2 B1417088 Ethyl 3-bromo-5-cyano-2-methylbenzoate CAS No. 1805248-92-3

Ethyl 3-bromo-5-cyano-2-methylbenzoate

Cat. No.: B1417088
CAS No.: 1805248-92-3
M. Wt: 268.11 g/mol
InChI Key: IEMSOIWBBLWYLX-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-cyano-2-methylbenzoate is an organic compound with the molecular formula C11H10BrNO2. It is a derivative of benzoic acid and features a bromine atom, a cyano group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-cyano-2-methylbenzoate typically involves the bromination of 2-methylbenzoic acid followed by esterification and cyano group introduction. One common method includes:

    Bromination: 2-methylbenzoic acid is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid like sulfuric acid to form the ethyl ester.

    Cyano Group Introduction: Finally, the cyano group is introduced through a nucleophilic substitution reaction using a cyanide source like sodium cyanide.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-cyano-2-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Amines: From the reduction of the cyano group.

    Carboxylic Acids: From the hydrolysis of the ester group.

    Substituted Benzoates: From nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 3-bromo-5-cyano-2-methylbenzoate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and as a potential ligand for receptor studies.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-cyano-2-methylbenzoate depends on its application. In chemical reactions, it acts as a substrate that undergoes transformations through nucleophilic substitution, reduction, or hydrolysis. In biological systems, it may interact with enzymes or receptors, altering their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-2-cyano-5-methylbenzoate
  • Ethyl 3-bromo-4-cyano-2-methylbenzoate
  • Ethyl 3-bromo-5-cyano-4-methylbenzoate

Uniqueness

Ethyl 3-bromo-5-cyano-2-methylbenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

ethyl 3-bromo-5-cyano-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-4-8(6-13)5-10(12)7(9)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMSOIWBBLWYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C#N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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